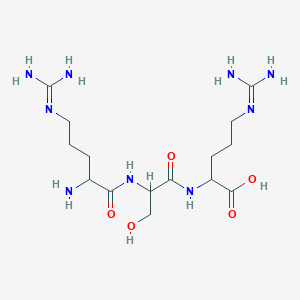

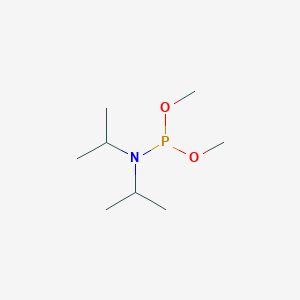

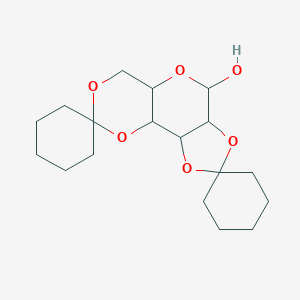

(3,4,5-Triacetyloxy-6-ethylsulfanyl-oxan-2-yl)methyl ethanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from commercially available materials to achieve the desired structure. Research into similar compounds, such as ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and its derivatives, showcases the utilization of ethyl 2-chloroacetoacetate and cyanoacetamide in the presence of triethylamine under stoichiometric conditions to yield high-value pyrrole systems (Dawadi & Lugtenburg, 2011). This example underlines the importance of selecting appropriate starting materials and conditions to synthesize structurally complex compounds.

Molecular Structure Analysis

Understanding the molecular structure of a compound is crucial for predicting its reactivity and physical properties. Single-crystal X-ray crystallography is a powerful tool in this regard, as demonstrated by the structural determination of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, revealing insights into intramolecular and intermolecular hydrogen bonding (Manolov, Morgenstern, & Hegetschweiler, 2012). Such studies are pivotal in understanding the three-dimensional arrangement of atoms within a molecule and its implication on the molecule's overall behavior.

Chemical Reactions and Properties

The chemical reactivity of a compound is dictated by its functional groups and molecular structure. For example, nucleophilic substitution reactions, as observed in the preparation of methyl(2-methyl-4,6-dinitrophenylsulfanyl)ethanoate, showcase the compound's reactivity towards electrophiles and nucleophiles (Panicker et al., 2007). These reactions not only extend the compound's utility in organic synthesis but also provide a foundation for understanding its chemical properties.

Physical Properties Analysis

The physical properties of a compound, such as melting point, boiling point, solubility, and crystal structure, are fundamentally determined by its molecular structure. Techniques like Raman, IR, and SERS spectroscopy are instrumental in elucidating these properties, giving insights into the compound's vibrational modes and how it interacts with light (Panicker et al., 2007).

Aplicaciones Científicas De Investigación

However, scientific research often involves exploring the properties, synthesis, and applications of a wide range of compounds, including esters like "(3,4,5-Triacetyloxy-6-ethylsulfanyl-oxan-2-yl)methyl ethanoate". Such compounds might be investigated for their potential roles in various fields, including materials science, medicinal chemistry, and environmental science. For instance, research on related esters and polymers often focuses on their biodegradability, potential as drug delivery mechanisms, or as components in novel materials with unique properties.

Given the absence of direct references, for specific scientific applications of the compound , one might consider related research areas where similar compounds are examined:

Biodegradable Polymers

Research into biodegradable polymers, such as polyhydroxyalkanoates (PHAs), which are produced by microorganisms as intracellular carbon and energy reserves, highlights the interest in developing environmentally friendly materials from renewable resources. PHAs have been studied for their applications in packaging, agriculture, and biomedical fields due to their biocompatibility and biodegradability (Amara, 2010).

Advanced Oxidation Processes

Research on persulfate-based advanced oxidation processes (AOPs) explores the degradation of organic pollutants. These studies are crucial for developing water treatment technologies that can effectively remove contaminants from water sources, highlighting the importance of understanding chemical interactions and reactivity (Lee, Gunten, & Kim, 2020).

Antioxidant Activity Analysis

The study of antioxidants in various fields, from food engineering to medicine, involves analytical methods to determine antioxidant activity. This research is vital for understanding how antioxidants can be used to mitigate oxidative stress in biological systems and in the stabilization of food and pharmaceuticals (Munteanu & Apetrei, 2021).

Propiedades

IUPAC Name |

(3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl)methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O9S/c1-6-26-16-15(24-11(5)20)14(23-10(4)19)13(22-9(3)18)12(25-16)7-21-8(2)17/h12-16H,6-7H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNFVZQPWZMHIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50967078 |

Source

|

| Record name | Ethyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50967078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4,5-Triacetyloxy-6-ethylsulfanyl-oxan-2-yl)methyl ethanoate | |

CAS RN |

52645-73-5 |

Source

|

| Record name | NSC43886 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50967078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl {(S)-1-methyl-2-oxo-2-[(S)-pyrrolidin-3-ylamino]ethyl}carbamate](/img/structure/B43668.png)

![6-Methylfuro[3,2-c]pyridine 5-oxide](/img/structure/B43675.png)

![Oxazolo[4,5-c]pyridin-2-amine](/img/structure/B43678.png)